![molecular formula C19H28N2O2 B5686425 2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5686425.png)
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of cyclohexyl ketone with 4-(4-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it can act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with affinity for alpha1-adrenergic receptors.
Uniqueness
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific structural features, such as the cyclohexyl and methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPAPZQIBIRPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)

![5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B5686358.png)
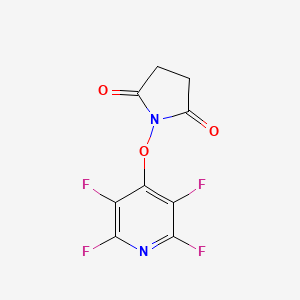
![2-[(2,6-difluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B5686374.png)
![N-(2-methoxyethyl)-3-[1-(1-pyridin-2-ylpropan-2-yl)piperidin-4-yl]oxybenzamide](/img/structure/B5686378.png)
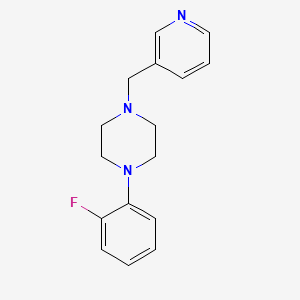
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE](/img/structure/B5686396.png)
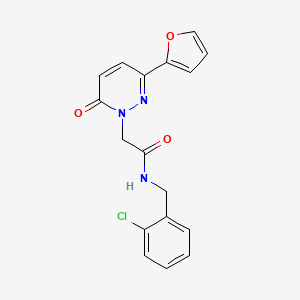
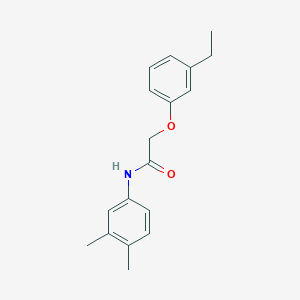
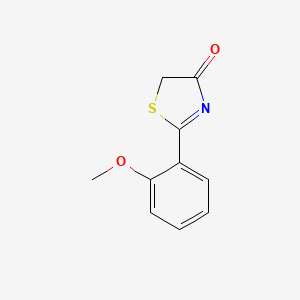
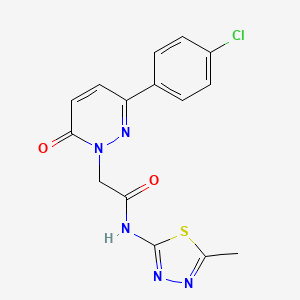
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
